molecular formula C12H14N2O3 B14813411 5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide

5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide

Cat. No.: B14813411
M. Wt: 234.25 g/mol
InChI Key: YIGZCOWQZUFXBL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is an organic compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a dimethylisonicotinamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide typically involves the reaction of 5-cyclopropoxy-2-formylisonicotinic acid with N,N-dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-formyl-N,N-dimethylisonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of molecular interactions .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-cyclopropyloxy-2-formyl-N,N-dimethylpyridine-4-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-14(2)12(16)10-5-8(7-15)13-6-11(10)17-9-3-4-9/h5-7,9H,3-4H2,1-2H3

InChI Key

YIGZCOWQZUFXBL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=NC(=C1)C=O)OC2CC2

Origin of Product

United States

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